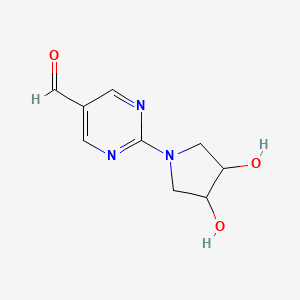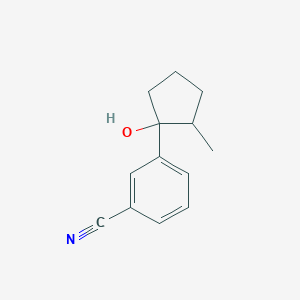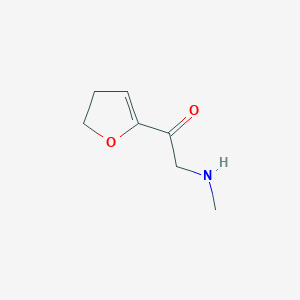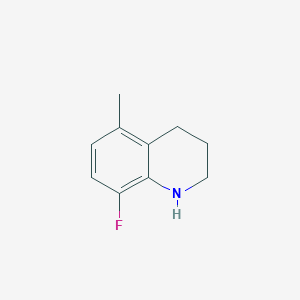
2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a complex organic compound featuring a pyrimidine ring substituted with a pyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of pyrimidine derivatives with pyrrolidine intermediates under controlled conditions. For instance, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with 3,4-dihydroxypyrrolidine in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.
化学反应分析
Types of Reactions: 2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrrolidine ring can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Oxidation can yield pyrrolidine-2,3-dione derivatives.
- Reduction can produce 2-(3,4-dihydroxypyrrolidin-1-yl)pyrimidine-5-methanol.
- Substitution reactions can lead to various substituted pyrimidine derivatives.
科学研究应用
2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which 2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde exerts its effects is often related to its ability to interact with biological macromolecules. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Known for their PARP-1 inhibitory activity and anticancer properties.
Pyrrolidine-2,5-diones: Used in medicinal chemistry for their anticonvulsant activity.
Uniqueness: 2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde stands out due to its unique combination of a pyrimidine ring and a dihydroxypyrrolidine moiety, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
属性
分子式 |
C9H11N3O3 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H11N3O3/c13-5-6-1-10-9(11-2-6)12-3-7(14)8(15)4-12/h1-2,5,7-8,14-15H,3-4H2 |
InChI 键 |
WURNDFXOAXLRCK-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CN1C2=NC=C(C=N2)C=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13158842.png)



![2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158865.png)

![1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL](/img/structure/B13158883.png)

![6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13158891.png)


